3-methoxy-N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid
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Overview
Description
3-methoxy-N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid is a complex organic compound that features a combination of aromatic and aliphatic structures. It is characterized by the presence of methoxy, phenoxy, and amine functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-propan-2-ylphenol with an appropriate alkylating agent to form the phenoxy ether.
Etherification: The phenoxy intermediate is then reacted with 2-(2-chloroethoxy)ethylamine under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-methoxy-N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methoxy and phenoxy groups allows it to form hydrogen bonds and hydrophobic interactions, facilitating its binding to the target site. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine
- 3-methoxy-N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]propan-1-amine
Uniqueness
The unique combination of functional groups in 3-methoxy-N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-methoxy-N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3.C2H2O4/c1-15(2)16-5-7-17(8-6-16)21-14-13-20-12-10-18-9-4-11-19-3;3-1(4)2(5)6/h5-8,15,18H,4,9-14H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUKBCCVOYPUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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